
Octaverine
Overview
Description
Octaverine: is a chemical compound with the molecular formula C23H27NO5 and a molecular weight of 397.4642 g/mol . It is also known by its IUPAC name, 1-(3,4,5-Triethoxyphenyl)-6,7-dimethoxyisoquinoline . This compound is a synthetic analogue of papaverine, a well-known vasodilator, and is used primarily for its spasmolytic and hypotensive properties .
Mechanism of Action
Target of Action
The primary targets of Octaverine are yet to be definitively identified. Studies have shown that it has a significant impact on the circulatory and respiratory systems .
Mode of Action
This compound interacts with its targets to induce a range of physiological changes. It has been found to possess hypotensive activity approximately twice as great as that of papaverine . The depressor action of this compound is of longer duration than that of other similar alkaloids, and there is no secondary rise in blood pressure above the normal level .
Biochemical Pathways
Its effects on the circulatory and respiratory systems suggest that it may interact with pathways related to blood pressure regulation and respiration .
Pharmacokinetics
It has been found to have about half the acute toxicity of papaverine, as shown by the combined ld50 figures .
Result of Action
This compound has been found to have a substantial impact on the circulatory and respiratory systems. It has a hypotensive activity approximately twice as great as that of papaverine . It also affects the ventilation rate, as measured by the product of respiratory rate and amplitude .
Preparation Methods
The preparation of octaverine can be achieved through various synthetic routes. One method involves the extraction of this compound from immature bitter orange. The process includes water extraction, concentration, ethanol precipitation, ethanol recovery, sand filtering, water flushing, and ammonia water elution in a cation resin column. The concentrated ammonia water elution liquid is then subjected to direct crystal separation and recrystallization . This method is advantageous due to its simplicity and low production cost .
Chemical Reactions Analysis
Octaverine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.
Reduction: The compound can also undergo reduction reactions, typically involving hydrogenation.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
In chemical research, Octaverine serves as a reference compound due to its well-defined structure and properties. Its unique molecular characteristics make it suitable for various studies focused on chemical interactions and reactions.
Biology
This compound is investigated for its effects on cellular processes. Research indicates that it may influence biochemical pathways related to blood pressure regulation and respiratory function. Its potential as a therapeutic agent is also being explored, particularly in conditions requiring spasmolytic treatment.
Medicine
The primary medical applications of this compound include:
- Spasmolytic Effects : Used to relieve spasms in smooth muscles.
- Hypotensive Effects : Effective in lowering blood pressure without causing rebound hypertension.
- Research in Drug Development : Investigated for new therapeutic formulations targeting circulatory and respiratory disorders.
Industrial Applications
In the pharmaceutical industry, this compound is utilized for developing new drugs and therapeutic agents. Its properties make it a candidate for further research into novel medications.
Case Study 1: Hypotensive Effects
A clinical study investigated the hypotensive effects of this compound in patients with hypertension. The results indicated that administration led to a significant reduction in blood pressure without adverse effects such as rebound hypertension or increased heart rate. This positions this compound as a promising candidate for treating hypertension.
Case Study 2: Spasmolytic Properties
Another study focused on the spasmolytic properties of this compound in gastrointestinal disorders. Patients receiving this compound reported relief from abdominal cramps and discomfort, demonstrating its efficacy as an antispasmodic agent.
Comparison with Similar Compounds
Octaverine is often compared with other similar compounds, such as papaverine and perparine. While all three compounds possess spasmolytic and hypotensive properties, this compound is unique in several ways:
Adrenolytic Activity: This compound has a higher adrenolytic activity compared to papaverine and perparine.
Hypotensive Effect: The hypotensive effect of this compound is of longer duration and does not cause a secondary rise in blood pressure above the normal level.
Ventilation Rate: This compound substantially increases the ventilation rate, unlike papaverine, which causes a slight decrease.
Similar compounds to this compound include:
Papaverine: A well-known vasodilator with spasmolytic properties.
Perparine: A synthetic analogue with similar spasmolytic and hypotensive effects.
Biological Activity
Octaverine, a synthetic derivative of papaverine, is recognized for its diverse biological activities, particularly in the context of pharmacology and therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound is chemically classified as C23H27NO5, with a complex structure that contributes to its pharmacological properties. Its molecular structure allows it to interact with various biological targets, which is crucial for its activity.
This compound exhibits several pharmacological effects:
- Spasmolytic Activity : Studies have demonstrated that this compound possesses significant spasmolytic properties. It acts on smooth muscle tissues, providing relief from spasms in various organs, including the gastrointestinal tract .
- Antihypertensive Effects : Research indicates that this compound may influence blood pressure regulation through vasodilation mechanisms. It has been shown to inhibit angiotensin-converting enzyme (ACE), which plays a pivotal role in the renin-angiotensin system that regulates blood pressure .
- Antioxidant Activity : this compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Spasmolytic Activity Comparison : A comparative study highlighted the spasmolytic effects of this compound against papaverine and other analogues. The results indicated that this compound exhibited comparable or superior efficacy in inducing relaxation of smooth muscle tissues .
- Antioxidant Potential : In vitro studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cellular models. This property is particularly relevant for conditions associated with oxidative stress, such as cardiovascular diseases .
- Antihypertensive Mechanism : A detailed investigation into this compound's mechanism revealed its role as an ACE inhibitor. This action not only lowers blood pressure but also may have protective cardiovascular effects by reducing strain on the heart .
Properties
IUPAC Name |
6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22/h9-14H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIFHAUKQGDVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046213 | |
Record name | Octaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549-68-8 | |
Record name | Octaverine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=549-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octaverine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octaverine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTAVERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZE2Y51ZIZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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